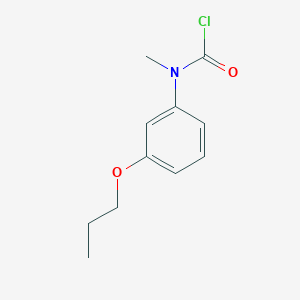![molecular formula C15H25ClO5S B14597827 ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride CAS No. 61134-66-5](/img/structure/B14597827.png)
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride is an organic compound characterized by its unique structure, which includes oxane (tetrahydropyran) rings and a sulfanyl group attached to an acetyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride typically involves the reaction of 2,3-bis[(oxan-2-yl)oxy]propane-1-thiol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and the removal of byproducts would also be essential to maintain the purity and yield of the final product.
化学反応の分析
Types of Reactions
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The oxane rings can be reduced under specific conditions to form the corresponding tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Sulfoxides, Sulfones: Formed from oxidation reactions.
Tetrahydrofuran Derivatives: Formed from reduction reactions.
科学的研究の応用
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Biological Studies: May be used to study the effects of sulfanyl and oxane-containing compounds on biological systems.
Industrial Chemistry: Could be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride involves its reactivity with nucleophiles and oxidizing agents. The acetyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles, leading to the formation of various derivatives. The sulfanyl group can undergo oxidation, which may affect the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetate: Similar structure but with an acetate group instead of acetyl chloride.
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)amine: Contains an amine group instead of acetyl chloride.
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)alcohol: Contains an alcohol group instead of acetyl chloride.
Uniqueness
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride is unique due to the presence of both oxane rings and a sulfanyl group attached to an acetyl chloride moiety
特性
CAS番号 |
61134-66-5 |
|---|---|
分子式 |
C15H25ClO5S |
分子量 |
352.9 g/mol |
IUPAC名 |
2-[2,3-bis(oxan-2-yloxy)propylsulfanyl]acetyl chloride |
InChI |
InChI=1S/C15H25ClO5S/c16-13(17)11-22-10-12(21-15-6-2-4-8-19-15)9-20-14-5-1-3-7-18-14/h12,14-15H,1-11H2 |
InChIキー |
CPCQABLNWBXHAV-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCC(CSCC(=O)Cl)OC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


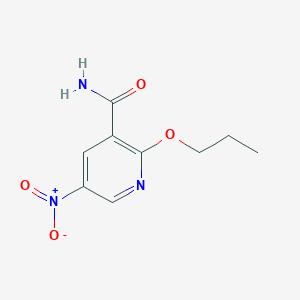
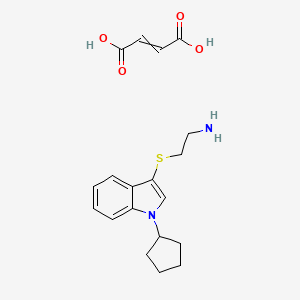
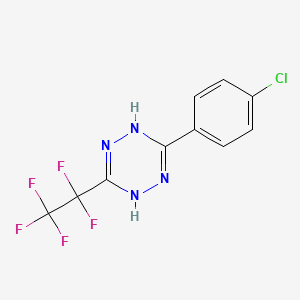
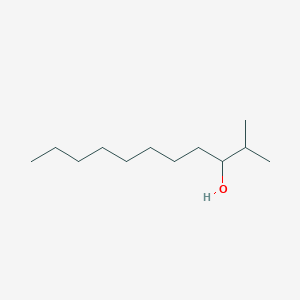
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
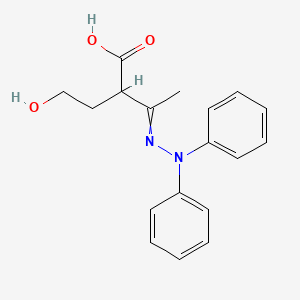
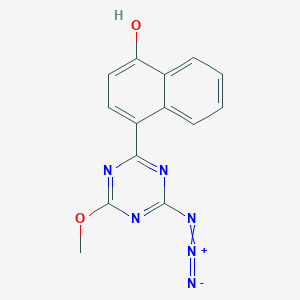
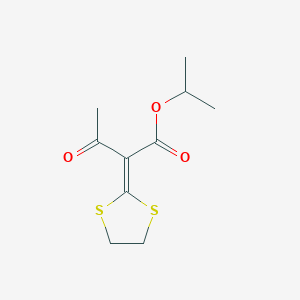
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)

phenylphosphanium](/img/structure/B14597825.png)
